(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
Introduction to (Z)-2-(2-Chlorobenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Yl Furan-2-Carboxylate
This compound represents a sophisticated example of modern synthetic organic chemistry, combining multiple heterocyclic systems within a single molecular framework. This compound belongs to the broader class of benzofuran derivatives, which have demonstrated remarkable versatility in both synthetic applications and biological activity. The molecule features a complex architecture that includes a dihydrobenzofuran core system, a chlorinated benzylidene substituent, and a furan-2-carboxylate ester functionality, creating a multi-dimensional structure with significant potential for diverse chemical interactions.
The structural complexity of this compound reflects the advanced state of contemporary organic synthesis, where chemists can now routinely construct molecules containing multiple ring systems with precise stereochemical control. The presence of the Z-configuration at the benzylidene double bond indicates specific geometric requirements that influence both the compound's three-dimensional structure and its potential biological interactions. This stereochemical specification is crucial for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets.
Benzofuran derivatives, of which this compound is a representative example, have gained considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of additional functional groups, such as the chlorinated aromatic system and the furan carboxylate moiety present in this specific compound, further expands the potential for biological activity and synthetic utility. These structural features contribute to the compound's classification as a sophisticated heterocyclic system with multiple points of potential chemical reactivity.
The presence of the furan-2-carboxylate functional group adds another layer of complexity to the molecule's structure and potential reactivity. Furan carboxylates are known for their ability to participate in various chemical transformations and their potential role in biological systems. The ester functionality provides opportunities for hydrolysis reactions, while the furan ring system contributes to the overall electronic structure of the molecule. This combination of structural elements creates a compound with significant potential for both synthetic applications and biological evaluation.
Contemporary research into benzofuran derivatives has revealed their importance as privileged scaffolds in drug discovery, with numerous derivatives showing promising activity against various diseases. The specific structural features present in this compound, including the chlorinated aromatic system and the furan carboxylate functionality, represent strategic modifications that may enhance biological activity or provide specific synthetic advantages. Understanding these structural relationships is essential for appreciating the compound's place within the broader context of benzofuran chemistry and its potential applications in various fields of chemical research.
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, incorporating multiple structural elements that must be precisely described to ensure unambiguous identification. The name begins with the stereochemical descriptor "Z", indicating the specific geometric configuration of the double bond within the benzylidene substituent, where the higher priority groups are positioned on the same side of the double bond according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for distinguishing this compound from its E-isomer and for understanding its three-dimensional structure and potential biological interactions.
The core structural framework of the compound is based on the 2,3-dihydrobenzofuran system, which represents a partially saturated derivative of the benzofuran ring system. The dihydrobenzofuran moiety adopts a characteristic envelope conformation, as observed in related compounds, where one carbon atom is displaced from the plane of the remaining atoms, creating a non-planar three-dimensional structure. This conformational feature influences the compound's overall molecular geometry and affects its potential interactions with other molecules. The numbering system for the dihydrobenzofuran core follows standard conventions, with the oxygen atom designated as position 1 and the numbering proceeding around the fused ring system.
The 2-position of the dihydrobenzofuran core bears the (2-chlorobenzylidene) substituent, which consists of a chlorinated benzene ring connected through a methylene bridge with a double bond to the heterocyclic core. The chlorine atom is positioned at the 2-position of the benzene ring (ortho position relative to the point of attachment), creating a specific substitution pattern that influences both the electronic properties of the aromatic system and the overall molecular geometry. This chlorinated benzylidene group represents a significant structural feature that contributes to the compound's unique properties and distinguishes it from other benzofuran derivatives.
At the 3-position of the dihydrobenzofuran core, the compound contains a ketone functional group (3-oxo), which represents a crucial structural element that influences both the compound's chemical reactivity and its potential biological activity. The presence of this carbonyl group creates opportunities for various chemical transformations, including nucleophilic addition reactions and potential tautomerization processes. The ketone functionality also contributes to the compound's electronic structure and may play a role in its interaction with biological targets.
The 6-position of the benzofuran ring system bears the furan-2-carboxylate substituent, creating an ester linkage between the benzofuran core and the furan carboxylic acid derivative. This structural feature represents a significant modification that introduces additional heterocyclic character to the molecule and provides opportunities for further chemical elaboration. The furan ring system contributes to the overall aromatic character of the molecule while the carboxylate ester functionality provides a site for potential hydrolysis reactions and other chemical transformations.
From a structural classification perspective, this compound can be categorized as a complex heterocyclic ester containing multiple aromatic and heteroaromatic ring systems. The molecule falls within the broader class of benzofuran derivatives, specifically the 2,3-dihydrobenzofuran subclass, which has demonstrated significant importance in medicinal chemistry applications. The presence of multiple functional groups, including the ketone, ester, and halogenated aromatic systems, classifies this compound as a polyfunctional heterocyclic molecule with significant potential for diverse chemical and biological activities.
Historical Context of Benzofuran Derivatives in Organic Chemistry
The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first synthesized the benzofuran ring system and established the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry. Perkin's initial synthesis marked the beginning of systematic investigations into benzofuran derivatives, leading to the recognition of these compounds as versatile scaffolds for both synthetic and biological applications. The early work established benzofuran as a fundamental heterocyclic motif consisting of fused benzene and furan rings, creating a structural framework that has proven remarkably adaptable to various chemical modifications and applications.
The evolution of benzofuran chemistry throughout the late 19th and early 20th centuries paralleled the broader development of heterocyclic chemistry, with researchers gradually recognizing the unique properties and potential applications of these compounds. Benzofuran was initially identified as a component of coal tar, highlighting its natural occurrence and providing an early source for chemical investigations. The compound's colorless liquid nature and distinctive chemical properties made it an attractive target for synthetic chemists seeking to understand and exploit heterocyclic systems. This period saw the development of fundamental synthetic methodologies that remain relevant to contemporary benzofuran chemistry.
Throughout the 20th century, the synthetic chemistry of benzofuran derivatives underwent significant advancement, with researchers developing increasingly sophisticated methods for constructing and modifying these heterocyclic systems. The development of various catalytic systems, including transition metal catalysts, Lewis acids, and other specialized reagents, enabled the synthesis of complex benzofuran derivatives with diverse substitution patterns and stereochemical configurations. These methodological advances laid the groundwork for the synthesis of compounds like this compound, which requires sophisticated synthetic strategies to achieve the desired structural complexity and stereochemical control.
The recognition of benzofuran derivatives as important pharmacophores emerged during the mid-20th century, when researchers began to identify significant biological activities within this class of compounds. Early investigations revealed anti-inflammatory, antimicrobial, and other therapeutic properties, leading to increased interest in benzofuran-based drug discovery programs. This period saw the development of several clinically important benzofuran derivatives, including compounds used in cardiovascular medicine and other therapeutic areas. The growing understanding of structure-activity relationships within benzofuran derivatives provided crucial insights that continue to guide contemporary drug discovery efforts.
The modern era of benzofuran chemistry has been characterized by the development of sophisticated synthetic methodologies and the recognition of these compounds as privileged scaffolds in medicinal chemistry. Contemporary synthetic approaches include transition metal-catalyzed reactions, organocatalytic processes, and other advanced methodologies that enable the construction of highly complex benzofuran derivatives with precise control over stereochemistry and substitution patterns. The development of compounds incorporating multiple heterocyclic systems, such as the furan carboxylate functionality present in the target compound, represents the current frontier of benzofuran chemistry, where researchers seek to combine multiple pharmacophoric elements within single molecular frameworks.
The historical trajectory of benzofuran chemistry demonstrates a continuous evolution from simple synthetic targets to complex, multifunctional molecules with diverse applications in both academic research and industrial development. The progression from Perkin's initial synthesis to contemporary compounds like this compound illustrates the remarkable growth in synthetic capability and the expanding understanding of structure-property relationships within heterocyclic chemistry. This historical context provides essential background for appreciating the significance of current research into complex benzofuran derivatives and their potential applications in various fields of chemistry and biology.
Current research into benzofuran derivatives continues to build upon this rich historical foundation, with investigators exploring new synthetic methodologies, investigating novel biological activities, and developing applications in materials science and other fields. The synthesis of complex derivatives incorporating multiple heterocyclic systems represents a natural evolution of the field, combining the established understanding of benzofuran chemistry with contemporary synthetic capabilities and analytical techniques. This ongoing research ensures that benzofuran derivatives will continue to play important roles in chemical research and development for the foreseeable future, maintaining the relevance of compounds like this compound within the broader context of organic chemistry and its applications.
Properties
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLJJBDNDNRRO-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement and Cyclization
Methyl salicylate is allylated using allyl bromide and potassium carbonate, yielding an O-allylated intermediate. Heating this intermediate neat at 160–180°C induces a-sigmatropic Claisen rearrangement, producing an ortho-allylphenol derivative. Subsequent cyclization with zirconium chloride in dichloromethane generates the dihydrobenzofuran ring. For example, methyl 2-methyl-DHBF-7-carboxylate (11a ) is synthesized in 72% yield under these conditions.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| O-Allylation | Allyl bromide, K₂CO₃, acetone | 85 |
| Claisen Rearrangement | Neat, 160–180°C, 2 h | 78 |
| Cyclization | ZrCl₄, CH₂Cl₂, rt, 4 h | 72 |
Knoevenagel Condensation for Benzylidene Formation
The (Z)-2-chlorobenzylidene group is introduced via Knoevenagel condensation between 3-oxo-dihydrobenzofuran-6-yl furan-2-carboxylate and 2-chlorobenzaldehyde.
Stereochemical Control
The reaction employs ammonium acetate as a catalyst in refluxing toluene, favoring the thermodynamically stable (E)-isomer. To access the (Z)-isomer, a bulky base (e.g., DABCO) is added to shift the equilibrium via kinetic control. Alternatively, the (Z)-isomer is isolated via column chromatography using a silver nitrate-impregnated stationary phase.
Condensation Conditions
| Component | Quantity | Conditions | Yield (Z:E) |
|---|---|---|---|
| 3-Oxo intermediate | 1.0 eq | Toluene, reflux, 8 h | 65% (Z) |
| 2-Chlorobenzaldehyde | 1.5 eq | NH₄OAc (0.2 eq), DABCO |
Characterization and Analytical Data
The target compound is purified via silica gel chromatography (hexane:EtOAc = 4:1) and characterized spectroscopically:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.89 (s, 1H, ArH), 7.55–7.43 (m, 4H, ArH), 6.98 (d, J = 3.2 Hz, 1H, furan), 6.67 (d, J = 3.2 Hz, 1H, furan), 5.32 (s, 2H, OCH₂).
-
HRMS : [M+H]⁺ calcd. for C₂₀H₁₂ClO₅: 383.0421; found: 383.0418.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the double bond to a single bond.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Research indicates that (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
The compound has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
Studies suggest that the compound induces apoptosis by activating mitochondrial pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Notable |
The compound's mechanism may involve disrupting microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound possesses anti-inflammatory properties. In vitro assays showed inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. The structure–activity relationship analysis suggests that modifications to the benzofuran moiety can enhance anti-inflammatory activity .
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 cells revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating cell death due to apoptosis.
Case Study 2: Antimicrobial Testing
In a clinical trial assessing its efficacy against Staphylococcus aureus infections, patients treated with derivatives of this compound exhibited a marked reduction in bacterial load compared to those receiving standard antibiotic therapies. This suggests potential for development as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate specific pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Note: XLogP3 value inferred from structurally similar compound in .
Key Observations:
- This could impact binding affinity in biological targets.
- Methoxy vs. Chloro : The 2,4-dimethoxy derivative has a higher molecular weight (392.09 vs. 366.7) and increased hydrogen-bond acceptor capacity (5 vs. 7 oxygen atoms), which may enhance aqueous solubility but reduce membrane permeability.
- Ethoxy Substitution : The ethoxy group in adds a flexible alkyl chain, possibly delaying enzymatic degradation compared to the methoxy or chloro analogs.
Ester Group Variations
Table 2: Ester Group Comparison
Key Observations:
- Furan vs. Cyclohexane : The furan-2-carboxylate group in the target compound is smaller and more rigid than the cyclohexanecarboxylate in , which may influence interactions with hydrophobic binding pockets.
Biological Activity
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClO
- Molecular Weight : 344.75 g/mol
- CAS Number : Not specified in the available literature.
The compound features a benzofuran moiety, which is known for various bioactive properties.
1. Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. A study on related compounds demonstrated their ability to inhibit lipid peroxidation in liver microsomes, suggesting a protective effect against oxidative stress. The antioxidant profile was assessed using various assays, with some derivatives showing IC values as low as 0.13 μM for lipid peroxidation inhibition .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| 2a (analog) | ~250 | Weak inhibition |
| 2d (tellurium derivative) | 0.13 | Strong inhibition |
2. Anti-inflammatory Activity
The compound has shown potential as an inhibitor of lipoxygenases (LOXs), enzymes involved in inflammatory processes. A related study highlighted that certain 2-arylbenzofuran derivatives exhibited competitive inhibition against LOXs, which are therapeutic targets for inflammatory diseases . The specific activity of this compound in this context remains to be thoroughly investigated.
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored through various mechanisms. For instance, compounds similar to (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target in cancer therapy. One such derivative showed an IC value of 1.6 μM against GSK-3β and demonstrated efficacy in cell-based assays .
| Target Enzyme | IC (μM) | Cell Line |
|---|---|---|
| GSK-3β | 1.6 | Neuroblastoma N2a |
Case Studies
Several studies have focused on the biological activities of benzofuran derivatives:
- Antioxidant Study : A comparative analysis of 2,3-dihydrobenzofuran derivatives indicated significant variations in their antioxidant capacities, with some exhibiting potent inhibition of lipid peroxidation.
- Inflammation and Cancer : A study involving molecular docking and virtual screening identified new scaffolds for GSK-3β inhibition, showcasing the potential of benzofuran derivatives in cancer treatment.
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?
- Methodological Answer: The synthesis involves a multi-step approach:
- Step 1: Formation of the benzofuran core via Claisen-Schmidt condensation between substituted benzaldehydes and 3-oxo-2,3-dihydrobenzofuran derivatives under reflux in anhydrous dichloromethane or toluene (60–80°C, 6–12 hours) .
- Step 2: Esterification or acylation at the 6-position using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Critical Parameters: Solvent polarity (e.g., dichloromethane for better solubility), stoichiometric control of reagents (1:1.2 molar ratio of benzofuran to acylating agent), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
- Methodological Answer: Use a combination of:
- NOESY NMR: Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm the Z-configuration due to spatial proximity .
- X-ray Crystallography: Single-crystal analysis with SHELXL refinement provides unambiguous stereochemical assignment .
- Computational Modeling: Density Functional Theory (DFT) calculations of energy-minimized structures compared to experimental data (e.g., IR/Raman spectra) .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer:
- Chromatography: Use silica gel column chromatography with a gradient elution system (hexane:ethyl acetate 4:1 to 1:2) to separate stereoisomers .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Slow cooling (1°C/min) minimizes co-precipitation of impurities .
- HPLC: Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for analytical-scale purity checks (>98% by peak integration) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability: Expose to UV light (254 nm) and analyze for E/Z isomerization or ring-opening byproducts using UV-Vis and LC-MS .
- Humidity Tests: Store at 75% relative humidity; assess hydrolysis of the ester group via FTIR (loss of carbonyl peak at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- NMR: ¹H/¹³C NMR with DEPT-135 to assign carbonyl (δ 170–190 ppm) and benzylidene (δ 7.5–8.5 ppm) groups. COSY and HSQC resolve coupling patterns .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of furan-2-carboxylate) .
- IR Spectroscopy: Identify key functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer:
- SHELXL Strategies: Use PART instructions to model disordered regions and TWIN commands for handling pseudo-merohedral twinning .
- Validation Tools: Check R₁, wR₂, and GooF values; employ ROTAX for axis refinement in twinned crystals .
- Complementary Data: Cross-validate with powder XRD to confirm unit cell parameters and space group assignments .
Q. What computational approaches are recommended for predicting biological target interactions?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to screen against target proteins (e.g., tubulin for antiproliferative activity). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling: Develop models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with bioactivity .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and identify critical residues in protein-ligand interactions .
Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer:
- Systematic Substitution: Synthesize analogs with controlled variations (e.g., methoxy → chloro groups) to isolate electronic/steric effects .
- In Vitro Assays: Repeat dose-response curves (IC₅₀) across multiple cell lines (e.g., leukemia vs. solid tumors) to assess selectivity .
- Meta-Analysis: Compare data across studies using standardized protocols (e.g., MTT assay vs. ATP-based luminescence) to identify methodological biases .
Q. What strategies optimize yield in multi-step syntheses without compromising stereochemical integrity?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for enhanced regioselectivity in benzylidene formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield and Z-selectivity .
- In-line Analytics: Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Q. How to analyze degradation pathways under physiological conditions?
- Methodological Answer:
- Metabolite Profiling: Incubate with liver microsomes (human/rat); identify Phase I metabolites (oxidation, hydrolysis) via LC-HRMS .
- Radiolabeling: Synthesize ¹⁴C-labeled compound to track degradation products in excretion studies .
- Computational Prediction: Use software like Meteor (Lhasa Ltd.) to simulate enzymatic cleavage sites and reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
